

Application Notes: Nanoparticle Formulation for Improved Delivery of Imidazole Ketone Erastin

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Compound of Interest

Compound Name: *Imidazole ketone erastin*

Cat. No.: *B610340*

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Introduction

Imidazole ketone erastin (IKE) is a potent and metabolically stable small molecule that induces ferroptosis, a unique form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] IKE functions by inhibiting the cystine/glutamate antiporter system Xc-, leading to the depletion of intracellular glutathione (GSH), a key antioxidant.[2] This disruption of the cellular redox balance results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death, a mechanism that is particularly promising for targeting certain cancer cells, such as diffuse large B cell lymphoma (DLBCL).[1][3] Despite its therapeutic potential, the clinical translation of IKE is hampered by challenges such as poor water solubility and potential off-target toxicity.

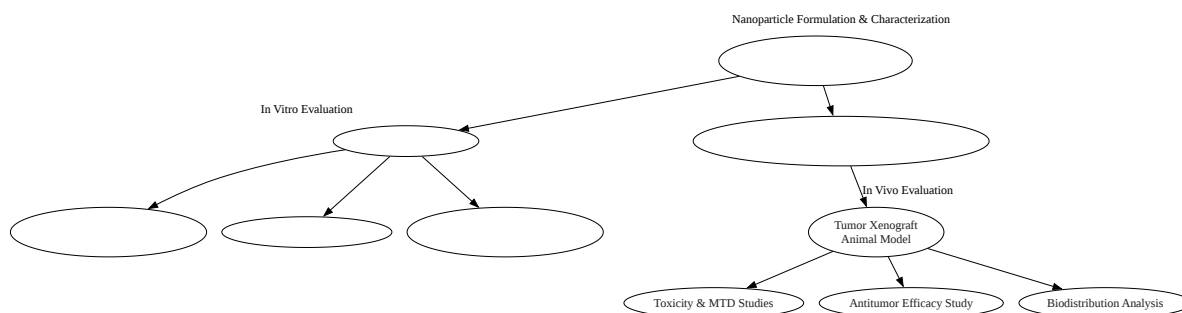
To overcome these limitations, a nanoparticle-based drug delivery system offers a promising strategy. Encapsulating IKE within a biocompatible and biodegradable nanocarrier, such as polyethylene glycol-poly(lactic-co-glycolic acid) (PEG-PLGA), can enhance its solubility, improve its pharmacokinetic profile, and potentially reduce systemic toxicity.[1] Nanoparticle formulations can also be engineered for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[4] This document provides detailed protocols for the formulation, characterization, and evaluation of IKE-loaded PEG-PLGA nanoparticles for cancer research applications.

Relevant Signaling Pathway

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// Invisible edges for layout {rank=same; IKE; SystemXc;} {rank=same; Cystine_in; VDAC;
p53;} } dot Caption: Signaling pathway of Imidazole Ketone Erastin (IKE)-induced ferroptosis.
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Experimental Workflow



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Data Presentation

Table 1: Physicochemical Properties of IKE-Loaded PEG-PLGA Nanoparticles

Formulation	Mean Diameter (nm) \pm SD	Polydispersity Index (PDI) \pm SD	Zeta Potential (mV) \pm SD	Encapsulation Efficiency (%) \pm SD	Drug Loading (%) \pm SD
Empty PEG-PLGA NPs	125.3 \pm 4.1	0.15 \pm 0.02	-25.8 \pm 1.5	N/A	N/A
IKE-loaded PEG-PLGA NPs	135.8 \pm 5.2	0.18 \pm 0.03	-22.4 \pm 1.8	85.2 \pm 3.7	4.2 \pm 0.4

Table 2: In Vitro Cytotoxicity (IC50) of Free IKE and IKE-Loaded Nanoparticles

Cell Line	Treatment	IC50 (nM) after 48h
SUDHL-6 (DLBCL)	Free IKE	34
SUDHL-6 (DLBCL)	IKE-loaded PEG-PLGA NPs	52
HT-1080 (Fibrosarcoma)	Free IKE	310
HT-1080 (Fibrosarcoma)	IKE-loaded PEG-PLGA NPs	450

Experimental Protocols

Protocol 1: Synthesis of IKE-Loaded PEG-PLGA Nanoparticles

This protocol describes the preparation of IKE-loaded PEG-PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

- Imidazole Ketone Erastin (IKE)
- PEG-PLGA copolymer (50:50 lactide:glycolide ratio, MW 30,000-60,000 Da)
- Dichloromethane (DCM)

- Polyvinyl alcohol (PVA) solution (2% w/v in deionized water)
- Deionized water
- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Centrifuge

Procedure:

- Organic Phase Preparation: Dissolve 100 mg of PEG-PLGA and 5 mg of IKE in 2 mL of DCM.
- Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.
- Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately sonicate the mixture on ice for 3 minutes at 40% amplitude to form an o/w emulsion.
- Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C for 2-3 hours.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
- Lyophilization and Storage: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for 48 hours. Store the lyophilized powder at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size, PDI, and Zeta Potential:

- Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.
- Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
- Measure the zeta potential using the same instrument equipped with an electrode for electrophoretic mobility measurement.

2.2 Drug Loading and Encapsulation Efficiency:

- Accurately weigh 5 mg of lyophilized IKE-loaded nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
- Quantify the amount of IKE using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
- Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
 - $DL (\%) = (\text{Mass of drug in nanoparticles} / \text{Total mass of nanoparticles}) \times 100$
 - $EE (\%) = (\text{Mass of drug in nanoparticles} / \text{Initial mass of drug used}) \times 100$

Protocol 3: In Vitro Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxicity of IKE formulations.

Materials:

- Cancer cell line (e.g., SUDHL-6)
- Complete cell culture medium
- Free IKE and IKE-loaded nanoparticles

- 96-well opaque-walled plates
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of free IKE and IKE-loaded nanoparticles in complete culture medium.
- Remove the old medium from the wells and add 100 μ L of the different drug concentrations. Include wells with untreated cells as a control.
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
- Add 100 μ L of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ values.

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of IKE nanoparticles in a xenograft mouse model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

- Immunocompromised mice (e.g., NOD-scid gamma mice)
- Cancer cell line (e.g., SUDHL-6)
- Matrigel
- Free IKE and IKE-loaded nanoparticle formulations in a sterile vehicle (e.g., saline)
- Calipers
- Anesthesia

Procedure:

- Tumor Inoculation: Subcutaneously inject 5×10^6 SUDHL-6 cells suspended in 100 μ L of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Groups: When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment groups (n=8-10 mice per group):
 - Vehicle control (e.g., saline)
 - Empty PEG-PLGA nanoparticles
 - Free IKE
 - IKE-loaded PEG-PLGA nanoparticles
- Drug Administration: Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).

- Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
- Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Logical Relationships in Nanoparticle Formulation

// Relationships IKE -> PLGA [label="Encapsulated by", dir=back]; PLGA -> NP:core; PEG -> NP:shell;

// Annotations PLGA_desc [label="Biodegradable Polymer\nProvides structural integrity", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; IKE_desc [label="Hydrophobic Drug\nTherapeutic payload", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; PEG_desc [label="Stealth Properties\nIncreases circulation time\nReduces opsonization", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

PLGA -> PLGA_desc [style=dashed, arrowhead=none]; IKE -> IKE_desc [style=dashed, arrowhead=none]; PEG -> PEG_desc [style=dashed, arrowhead=none]; } dot Caption: Components and their roles in the IKE-loaded nanoparticle.

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References

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